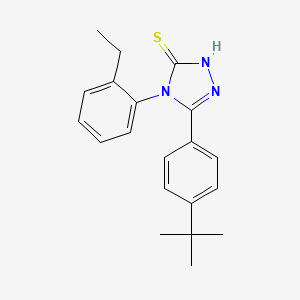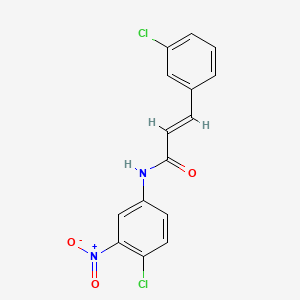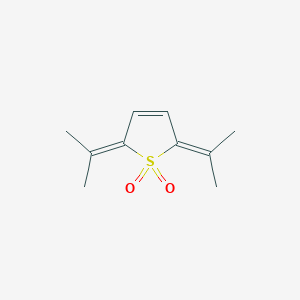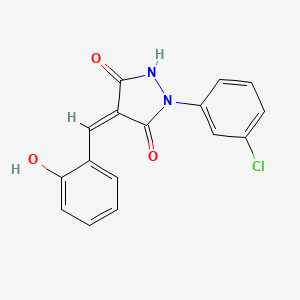
5-(4-tert-butylphenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-tert-butylphenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, also known as TBT, is a chemical compound that belongs to the triazole family. TBT is a potent and selective inhibitor of the enzyme cyclic GMP-AMP synthase (cGAS), which is involved in the innate immune response. In recent years, TBT has gained significant attention in the scientific community due to its potential applications in various fields, including cancer research, immunology, and infectious diseases.
Mecanismo De Acción
5-(4-tert-butylphenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione exerts its biological activity by inhibiting the enzyme cGAS, which is involved in the innate immune response. cGAS plays a critical role in detecting viral and bacterial DNA in the cytoplasm of infected cells and triggering an immune response. 5-(4-tert-butylphenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione binds to the active site of cGAS and prevents the formation of cyclic GMP-AMP, which is a key signaling molecule involved in the immune response.
Biochemical and Physiological Effects:
5-(4-tert-butylphenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to have various biochemical and physiological effects, including the inhibition of cGAS activity, the induction of apoptosis (programmed cell death), and the enhancement of immune cell activity. 5-(4-tert-butylphenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been shown to modulate the expression of various genes involved in the immune response and cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 5-(4-tert-butylphenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in lab experiments is its high potency and selectivity for cGAS inhibition. 5-(4-tert-butylphenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is also relatively easy to synthesize and has good stability in biological systems. However, one of the limitations of using 5-(4-tert-butylphenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is its potential toxicity, which may limit its use in vivo. Additionally, 5-(4-tert-butylphenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione may have off-target effects on other enzymes and signaling pathways, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the research on 5-(4-tert-butylphenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. One potential application of 5-(4-tert-butylphenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is in the development of immunotherapies for cancer. 5-(4-tert-butylphenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione may be used in combination with other immune checkpoint inhibitors to enhance the activity of immune cells against cancer cells. Additionally, 5-(4-tert-butylphenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione may be used in the development of antiviral and antibacterial agents, as cGAS is involved in the detection of viral and bacterial DNA. Further studies are needed to investigate the potential toxicity and off-target effects of 5-(4-tert-butylphenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, as well as its pharmacokinetics and pharmacodynamics in vivo.
Métodos De Síntesis
5-(4-tert-butylphenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can be synthesized using various methods, including the reaction of 4-tert-butylbenzaldehyde with 2-ethylphenylhydrazine to form the corresponding hydrazone, which is then treated with thiocarbonyldiimidazole to yield 5-(4-tert-butylphenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Another method involves the reaction of 4-tert-butylphenylhydrazine with 2-ethylbenzaldehyde in the presence of sulfur and sodium hydroxide.
Aplicaciones Científicas De Investigación
5-(4-tert-butylphenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been extensively studied for its potential applications in cancer research. Studies have shown that 5-(4-tert-butylphenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can inhibit the growth of various cancer cells, including breast cancer, lung cancer, and melanoma. 5-(4-tert-butylphenyl)-4-(2-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been shown to enhance the activity of immune cells, such as T cells and natural killer cells, which play a crucial role in the immune response against cancer.
Propiedades
IUPAC Name |
3-(4-tert-butylphenyl)-4-(2-ethylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3S/c1-5-14-8-6-7-9-17(14)23-18(21-22-19(23)24)15-10-12-16(13-11-15)20(2,3)4/h6-13H,5H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZFKOQAGLYWGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=NNC2=S)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-isopropyl-N'-(3-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5701143.png)
![5-[(4-bromobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5701147.png)


![2-chloro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide](/img/structure/B5701160.png)

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide](/img/structure/B5701180.png)
![2-({[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl)-6-methylphenol](/img/structure/B5701182.png)

![2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5701197.png)

![1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5701213.png)
![1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5701215.png)
![4-methyl-1-[(1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinyl)carbonyl]piperidine](/img/structure/B5701248.png)